molecular formula C12H16N2O2 B6124797 3-phenyl-N'-propanoylpropanehydrazide

3-phenyl-N'-propanoylpropanehydrazide

Cat. No.: B6124797
M. Wt: 220.27 g/mol
InChI Key: AOVAZWVRBOBLGC-UHFFFAOYSA-N
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Description

3-Phenyl-N’-propanoylpropanehydrazide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of hydrazide, characterized by the presence of a phenyl group attached to a propanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-propanoylpropanehydrazide typically involves the reaction of phenylhydrazine with propanoyl chloride under controlled conditions. The reaction proceeds as follows:

    Step 1: Phenylhydrazine is reacted with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Step 3: The product is then purified by recrystallization or column chromatography to obtain pure 3-phenyl-N’-propanoylpropanehydrazide.

Industrial Production Methods

In an industrial setting, the production of 3-phenyl-N’-propanoylpropanehydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-propanoylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylpropanoyl oxides.

    Reduction: Formation of phenylpropanoyl hydrazine derivatives.

    Substitution: Formation of substituted phenylpropanoyl compounds.

Scientific Research Applications

3-phenyl-N’-propanoylpropanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-phenyl-N’-propanoylpropanehydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A precursor in the synthesis of 3-phenyl-N’-propanoylpropanehydrazide.

    Propanoyl Chloride: Another precursor used in the synthesis.

    Phenylpropanolamine: A structurally similar compound with different pharmacological properties.

Uniqueness

3-phenyl-N’-propanoylpropanehydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-phenyl-N'-propanoylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-11(15)13-14-12(16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVAZWVRBOBLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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